molecular formula C9H7F2NO B1318771 2,3-Difluoro-4-methoxyphenylacetonitrile CAS No. 886503-74-8

2,3-Difluoro-4-methoxyphenylacetonitrile

Cat. No.: B1318771
CAS No.: 886503-74-8
M. Wt: 183.15 g/mol
InChI Key: YVIZAGHEMVWERG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7F2NO. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used as a versatile small molecule scaffold in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile typically involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methoxyphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3-Difluoro-4-methoxyphenylacetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-hydroxyphenylacetonitrile
  • 2,3-Difluoro-4-chlorophenylacetonitrile
  • 2,3-Difluoro-4-methylphenylacetonitrile

Comparison: Compared to its analogs, 2,3-Difluoro-4-methoxyphenylacetonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a preferred choice in certain research and industrial applications .

Properties

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZAGHEMVWERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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